3-chloro-2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine
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Overview
Description
3-chloro-2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with chloro, methylsulfanyl, imidazolyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized conditions to maximize yield and purity. The process would typically involve the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 3-chloro-2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, for instance, can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes or modulating metal-dependent biological processes .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(trifluoromethyl)pyridine: Lacks the imidazole and methylsulfanyl groups, making it less complex.
3-chloro-2-(methylsulfanyl)pyridine: Does not contain the trifluoromethyl and imidazole groups.
2-(methylsulfanyl)-1H-imidazole: Missing the pyridine and trifluoromethyl groups.
Uniqueness
The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the imidazole ring provides additional sites for chemical modification and biological activity .
Biological Activity
3-Chloro-2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyridine ring substituted with both chlorine and trifluoromethyl groups, as well as an imidazole moiety that enhances its biological properties.
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of various cancer cell lines. Its structural components suggest potential interactions with cellular pathways involved in cancer progression.
- Antiviral Properties : The imidazole ring is known for its antiviral properties, and derivatives similar to this compound have shown effectiveness against viral infections.
- Microtubule Destabilization : Research indicates that compounds with similar structures can destabilize microtubules, which is critical for inhibiting cancer cell growth.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Microtubule Assembly : Studies have shown that related compounds can inhibit microtubule assembly at concentrations as low as 20 μM, leading to apoptosis in cancer cells .
- Induction of Apoptosis : In vitro studies demonstrated that this compound could enhance caspase-3 activity, a marker for apoptosis, indicating its role in promoting programmed cell death in tumor cells .
- Cell Cycle Arrest : Compounds with similar structures have been reported to cause cell cycle arrest in cancer cells, preventing their proliferation.
Case Studies
Several studies have evaluated the biological activity of related compounds. Here are notable findings:
Properties
IUPAC Name |
3-chloro-2-(2-methylsulfanylimidazol-1-yl)-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3N3S/c1-18-9-15-2-3-17(9)8-7(11)4-6(5-16-8)10(12,13)14/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPKBOBRXYCJHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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